molecular formula C9H5BrCl2N2 B13201110 6-Bromo-7,8-dichloroquinolin-3-amine

6-Bromo-7,8-dichloroquinolin-3-amine

Cat. No.: B13201110
M. Wt: 291.96 g/mol
InChI Key: DLBWPUPQOBXCRP-UHFFFAOYSA-N
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Description

6-Bromo-7,8-dichloroquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C₉H₅BrCl₂N₂. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7,8-dichloroquinolin-3-amine typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the quinoline ring . The reaction conditions often require specific temperatures and solvents to ensure the selective substitution of bromine and chlorine atoms at the 6th, 7th, and 8th positions of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7,8-dichloroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .

Scientific Research Applications

6-Bromo-7,8-dichloroquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-7,8-dichloroquinolin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interfere with microbial cell walls and enzymes makes it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7,8-dibromoquinolin-3-amine
  • 6-Fluoro-7,8-dichloroquinolin-3-amine
  • 6-Iodo-7,8-dichloroquinolin-3-amine

Uniqueness

6-Bromo-7,8-dichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.96 g/mol

IUPAC Name

6-bromo-7,8-dichloroquinolin-3-amine

InChI

InChI=1S/C9H5BrCl2N2/c10-6-2-4-1-5(13)3-14-9(4)8(12)7(6)11/h1-3H,13H2

InChI Key

DLBWPUPQOBXCRP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=C(C2=NC=C1N)Cl)Cl)Br

Origin of Product

United States

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